![molecular formula C11H17N3O B2929569 [2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine CAS No. 953901-77-4](/img/structure/B2929569.png)
[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, including drug synthesis, catalysis, and materials science. The compound has a molecular weight of 207.28 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is an oil at normal temperatures . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Anticonvulsant Agents
Research indicates the potential of related heterocyclic schiff bases in anticonvulsant applications. Novel schiff bases synthesized from condensation reactions showed significant seizure protection in various models, highlighting the relevance of such compounds in medicinal chemistry and drug design for neurological disorders (Pandey & Srivastava, 2011).
Catalysis and Coordination Chemistry
Studies have explored the catalytic applications of palladacycles and iron(III) complexes derived from pyridine-containing ligands. These compounds demonstrate good activity and selectivity in catalytic processes, such as C-H bond activation and photocytotoxic reactions in red light, offering potential in synthetic chemistry and therapeutic applications (Roffe et al., 2016) (Basu et al., 2014).
Anticancer Activity
Research on palladium(II) and platinum(II) complexes based on pyrrole schiff bases has shown promising anticancer activity. These complexes exhibit significant DNA-binding affinity and selective toxicity toward various cancerous cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).
Photochemistry and Polymerization
The role of photochemical processes in atom transfer radical polymerization (ATRP) has been investigated, with findings indicating negligible difference in polymerization rates under ambient lighting versus dark conditions for certain pyridine-based ligands. This suggests that activator regeneration is primarily due to chemical processes, with implications for the development of polymers with specific properties (Ribelli et al., 2014).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes of pyridoxal Schiff bases have shown enhanced cellular uptake and remarkable photocytotoxicity under red light, indicating potential applications in targeted cancer therapy and imaging. The selectivity and efficiency of these complexes highlight the importance of molecular design in developing therapeutic agents (Basu et al., 2015).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302) and can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
作用機序
Target of Action
Similar compounds have been shown to inhibit protein kinases , suggesting that this compound may also target protein kinases.
Mode of Action
Based on the structure and activity of similar compounds , it can be hypothesized that this compound may interact with its targets (potentially protein kinases) and induce changes that affect the function of these proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
[2-(2-methylmorpholin-4-yl)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-6-10(7-12)2-3-13-11/h2-3,6,9H,4-5,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOQHWSEHUSBPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=NC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

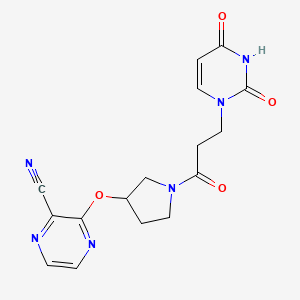
![N-methyl-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2929489.png)
![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2929494.png)
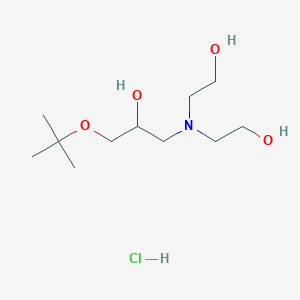
![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)
![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)
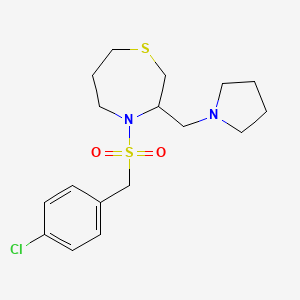
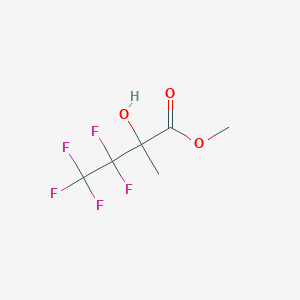
![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)
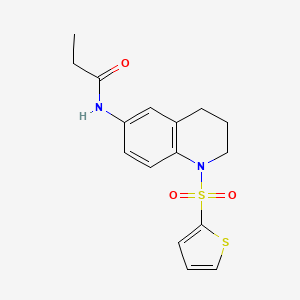
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2929509.png)